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1.0 Introduction

This document outlines the Statistical Analysis Plan (SAP) for the clinical research of
Pharmavit, an investigational polyvitamin product. The plan details the statistical methods and
procedures for the analysis and reporting of data from a Phase Il, randomized, double-blind,
placebo-controlled study designed to evaluate the efficacy and safety of Pharmavit in adult
subjects with moderate to severe psoriasis. This SAP is based on the principles outlined in the
International Council for Harmonisation (ICH) E9 guideline on Statistical Principles for Clinical
Trials.[1][2][3][4]

2.0 Study Objectives and Endpoints
2.1 Primary Obijective:

To assess the efficacy of Pharmavit compared to placebo in treating moderate to severe
psoriasis after 12 weeks of administration.

2.1.1 Primary Endpoint:

The proportion of subjects achieving at least a 75% reduction from baseline in the Psoriasis
Area and Severity Index (PASI) score (PASI 75) at Week 12.

2.2 Secondary Objectives:
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» To evaluate the effect of Pharmavit on the overall assessment of psoriasis by the
investigator.

» To assess the impact of Pharmavit on the quality of life of subjects.
» To evaluate the safety and tolerability of Pharmauvit.
2.2.1 Secondary Endpoints:

» Proportion of subjects achieving a score of ‘clear' or ‘almost clear' (O or 1) on the
Investigator's Global Assessment (IGA) scale at Week 12.

e Mean change from baseline in the Dermatology Life Quality Index (DLQI) score at Week 12.
 Incidence and severity of treatment-emergent adverse events (TEAES).
3.0 Data Presentation

All quantitative data will be summarized and presented in clearly structured tables for easy
comparison between the Pharmavit and placebo treatment groups.

Table 1: Baseline Demographics and Clinical Characteristics
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Characteristic Pharmavit (N=XXX)

Placebo (N=XXX)

Total (N=XXX)

Age (years), Mean
(SD)

Gender, n (%)

Male

Female

Race, n (%)

Caucasian

African American

Asian

Other

Baseline PASI Score,
Mean (SD)

Baseline IGA Score, n
(%)

0 (Clear)

1 (Almost Clear)

2 (Mild)

3 (Moderate)

4 (Severe)

Baseline DLQI Score,
Mean (SD)

SD: Standard Deviation

Table 2: Efficacy Endpoints at Week 12
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Endpoint

Pharmavit (N=XXX)

Placebo (N=XXX)

P-value

Primary Endpoint

PASI 75 Response, n
(%)

Secondary Endpoints

IGA Response (0 or
1), n (%)

Change from Baseline
in DLQI, Mean (SD)

Table 3: Summary of Treatment-Emergent Adverse Events (TEAES)

System Organ Class

Pharmavit (N=XXX) n (%)

Placebo (N=XXX) n (%)

Any TEAE

Serious TEAES

TEAESs by System Organ
Class

Gastrointestinal Disorders

Infections and Infestations

Skin and Subcutaneous Tissue

Disorders

Nervous System Disorders

Table will list all system organ
classes with at least one

event.

4.0 Experimental Protocols

4.1 Assessment of Psoriasis Area and Severity Index (PASI)
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Objective: To provide a standardized method for assessing the severity and extent of psoriasis.
Procedure:

e The PASI score is calculated based on the assessment of four body regions: head, trunk,
upper extremities, and lower extremities.

e For each region, the severity of erythema (redness), induration (thickness), and
desquamation (scaling) is graded on a 5-point scale from 0 (none) to 4 (very severe).

o The percentage of body surface area affected by psoriasis in each region is also estimated
and assigned a score from O to 6.

o The final PASI score is calculated using a weighted formula, with a possible range from 0 to
72.

o All assessors will be trained and calibrated to ensure consistency in scoring.
4.2 Investigator's Global Assessment (IGA)

Objective: To provide a summary assessment of the overall severity of psoriasis.
Procedure:

o The investigator will assess the overall severity of the subject's psoriasis based on a static 5-
point scale:

0 = Clear

[¢]

1 = Almost Clear

o

o 2= Mild
o 3 = Moderate
o 4 = Severe

e This assessment is based on the overall appearance of erythema, induration, and scaling.
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o The IGA will be performed at baseline and at specified follow-up visits.
5.0 Statistical Methodology
5.1 Analysis Populations

 Intention-to-Treat (ITT) Population: All randomized subjects who have received at least one
dose of the study drug. This will be the primary population for all efficacy analyses.

e Per-Protocol (PP) Population: A subset of the ITT population who have no major protocol
deviations. A sensitivity analysis of the primary endpoint will be performed on the PP
population.

o Safety Population: All subjects who have received at least one dose of the study drug. This
population will be used for all safety analyses.

5.2 Efficacy Analysis
o The primary efficacy endpoint (PASI 75 at Week 12) will be analyzed using a chi-square test.
» The secondary endpoint of IGA response will also be analyzed using a chi-square test.

e The change from baseline in DLQI score will be analyzed using an analysis of covariance
(ANCOVA) model, with baseline DLQI score as a covariate and treatment group as the main
effect.

5.3 Safety Analysis
o Safety data will be summarized descriptively.

e The incidence of TEAEs will be coded using the Medical Dictionary for Regulatory Activities
(MedDRA) and summarized by system organ class and preferred term.

e The number and percentage of subjects experiencing each TEAE will be presented for each
treatment group.

5.4 Handling of Missing Data

© 2025 BenchChem. All rights reserved. 6/11 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1168632?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Methodological & Application

Check Availability & Pricing

Missing data for the primary endpoint will be handled using multiple imputation. Sensitivity
analyses will be conducted using different assumptions about the missing data mechanism.

6.0 Visualizations
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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clinical-research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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